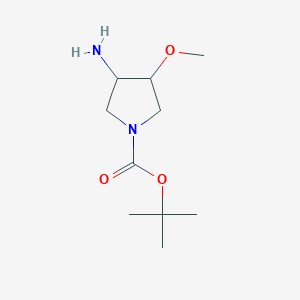

tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSIWNZDIJKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3S,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate, a key chiral building block in contemporary medicinal chemistry. With a molecular weight of 216.28 g/mol , this substituted pyrrolidine serves as a critical intermediate in the synthesis of complex therapeutic agents, particularly Janus kinase (JAK) inhibitors. This document details its physicochemical properties, outlines a representative synthetic pathway, and presents a suite of analytical protocols for identity, purity, and chiral integrity confirmation. By grounding these methodologies in established scientific principles and regulatory standards, this guide aims to equip researchers and drug development professionals with the requisite knowledge for the effective application and quality control of this versatile molecule.

Introduction: The Strategic Value of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its non-planar, flexible structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The introduction of stereochemically defined substituents, such as the amino and methoxy groups in (3S,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate, provides a powerful tool for optimizing a drug candidate's selectivity, potency, and pharmacokinetic profile.[2]

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen renders the molecule stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, making it an ideal intermediate for multi-step synthetic campaigns.[3] This particular stereoisomer, with its syn relationship between the C3 amino and C4 methoxy groups, is of significant interest in the design of targeted therapies where precise ligand-receptor interactions are paramount.

Physicochemical and Structural Properties

The fundamental physicochemical properties of (3S,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate are summarized below. These data are essential for handling, reaction setup, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 216.28 g/mol | [4] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [4] |

| CAS Number | 1001635-01-3 | [4] |

| Appearance | Solid (predicted) | General knowledge |

| Boiling Point | ~306 °C (Predicted) | [5] |

| Density | ~1.1 g/cm³ (Predicted) | [5] |

| Flash Point | ~139 °C (Predicted) | [5] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |

Role in Drug Discovery: An Intermediate for JAK Inhibitors

Substituted chiral pyrrolidines are crucial components in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.[6][7] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors.[7] The pyrrolidine scaffold of (3S,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate serves as a key recognition element, often fitting into the hinge region of the kinase domain. The amino group typically forms a critical hydrogen bond with the protein backbone, while other substituents are tailored to achieve selectivity for a specific JAK isoform.

A notable example is the synthesis of Upadacitinib, a selective JAK1 inhibitor. Patent literature discloses synthetic routes where analogous chiral 3-aminopyrrolidine derivatives are used to construct the core of the molecule, highlighting the industrial relevance of this chemical class.[6] The stereochemistry and functionalization at the C3 and C4 positions are critical for achieving the desired potency and selectivity profile.

Synthesis and Manufacturing

A plausible synthetic workflow is outlined below. This process illustrates the key chemical transformations required, emphasizing the logic behind the choice of reagents and intermediates.

Caption: Representative synthetic workflow for the target molecule.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on common organic synthesis techniques for similar structures.[3][8]

-

N-Boc Protection of the Starting Material: The chiral starting material (e.g., a suitable 4-hydroxypyrrolidine derivative) is dissolved in a solvent like dichloromethane (DCM). A base such as triethylamine (TEA) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion, then worked up to yield the N-Boc protected intermediate.

-

Stereochemical Inversion via Azide Displacement: The hydroxyl group of the N-Boc protected intermediate is first converted to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride (MsCl) in the presence of a base. Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) proceeds via an Sₙ2 reaction, inverting the stereocenter and introducing the azide group.

-

O-Methylation: The remaining hydroxyl group (if present) is deprotonated with a strong base like sodium hydride (NaH) and then alkylated with methyl iodide (MeI) to form the methoxy ether.

-

Azide Reduction to Amine: The azide is reduced to the primary amine. A common and effective method is catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol.[8] The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield the crude product.

-

Purification: The final compound is purified by column chromatography on silica gel to afford the pure (3S,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate.

Quality Control and Analytical Methodologies

Ensuring the identity, purity, and stereochemical integrity of (3S,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is critical for its use in pharmaceutical synthesis. The analytical methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are fit for purpose.[9]

Caption: Standard analytical workflow for quality control.

Molecular Weight Confirmation by Mass Spectrometry

Principle: Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of the ionized molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the protonated molecular ion [M+H]⁺.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph or direct infusion pump.

-

Analysis: Infuse the sample into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Validation: The primary validation check is the observation of the protonated molecular ion.

-

Expected [M+H]⁺: 217.15 (calculated for C₁₀H₂₁N₂O₃⁺)

-

Structural Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for unambiguous structural confirmation.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H and ¹³C spectra. For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

-

Data Interpretation (Representative Chemical Shifts): While specific experimental data is not published, expected chemical shifts based on similar structures are:

-

¹H NMR: Signals for the Boc group (~1.4 ppm, singlet, 9H), methoxy group (~3.3 ppm, singlet, 3H), and complex multiplets for the pyrrolidine ring protons (2.5-4.0 ppm).

-

¹³C NMR: Signals for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methoxy carbon (~58 ppm), and various signals for the pyrrolidine ring carbons (30-70 ppm).

-

Purity and Enantiomeric Excess by Chiral HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is essential for determining chemical purity. Due to the chiral nature of the molecule, a specialized chiral stationary phase (CSP) is required to separate the (3S,4S) enantiomer from its (3R,4R) counterpart and determine the enantiomeric excess (% ee).

Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is often effective for separating chiral amines.[10]

-

Mobile Phase (Normal Phase): A typical mobile phase for this class of compounds would be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A starting condition could be 90:10 Hexane:Isopropanol with 0.1% DEA.[11]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and monitor the elution profile. The purity is determined by the relative area of the main peak. The enantiomeric excess is calculated from the areas of the two enantiomer peaks: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and limits of detection/quantitation as per ICH guidelines.[11]

Safety and Handling

Based on the Safety Data Sheet (SDS) for (3S,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate, the following handling precautions should be observed.[4]

-

Hazard Identification: May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Consult a physician if symptoms persist.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3S,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a high-value chiral intermediate with direct applications in the synthesis of sophisticated pharmaceutical agents. Its defined stereochemistry and versatile functional groups make it a powerful tool for medicinal chemists. A thorough understanding of its properties, coupled with robust analytical controls for its synthesis and purification, is essential to leverage its full potential in the drug development pipeline. The protocols and data presented in this guide provide a foundational framework for the effective and safe utilization of this important building block.

References

-

Chemsrc. (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. [Link]

- Google Patents. CN111072543B - Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound.

-

PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023-11-30). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Capot Chemical. MSDS of (3S,4S)-3-aMino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester. [Link]

-

PubChem. N-Boc-pyrrolidine. [Link]

-

Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

-

Expert Opinion on Therapeutic Patents. Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. (3S,4S)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 7. Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. demarcheiso17025.com [demarcheiso17025.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

An In-depth Technical Guide to the Stereoisomers of tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

This guide provides a comprehensive technical overview of the stereoisomers of tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate, a substituted pyrrolidine scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent structural motif in a myriad of natural products and pharmacologically active compounds, and the precise spatial arrangement of its substituents profoundly influences biological activity.[1] This document will delve into the synthesis, separation, and characterization of the four stereoisomers of the title compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Significance of Stereoisomerism in 3,4-Disubstituted Pyrrolidines

The pyrrolidine ring, a five-membered saturated heterocycle, possesses a non-planar, puckered conformation.[2] For a 3,4-disubstituted pyrrolidine such as this compound, two stereogenic centers at the C3 and C4 positions give rise to four possible stereoisomers: (3R,4S) and (3S,4R) enantiomers (cis diastereomers), and (3R,4R) and (3S,4S) enantiomers (trans diastereomers).

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Therefore, the ability to synthesize and characterize stereochemically pure compounds is paramount in modern drug development.[1] The cis and trans relationship of the amino and methoxy groups, along with their absolute configurations, will dictate how the molecule interacts with its biological target, influencing binding affinity, efficacy, and metabolic stability.

Strategic Synthesis of the Four Stereoisomers

A robust and stereocontrolled synthetic strategy is essential for accessing each of the four stereoisomers in high purity. A logical and efficient approach involves the synthesis of the corresponding stereoisomers of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, followed by a stereoretentive methylation of the hydroxyl group.

Synthesis of Chiral Hydroxy-Pyrrolidine Precursors

The synthesis of the four stereoisomers of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate can be accomplished starting from commercially available chiral precursors. For instance, D- and L-tartaric acids are versatile starting materials for the stereospecific synthesis of chiral pyrrolidines.[3] An alternative and efficient route involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile, which can be designed to yield specific stereoisomers with high diastereoselectivity.[4]

A plausible synthetic workflow is outlined below:

Figure 1: Proposed synthetic pathways to cis and trans hydroxy-pyrrolidine precursors.

The synthesis of the cis-isomers, (3R,4S) and (3S,4R), can be achieved from a common chiral starting material like a tartaric acid derivative, which allows for the controlled introduction of the amino and hydroxyl functionalities with the desired relative stereochemistry. For the trans-isomers, (3R,4R) and (3S,4S), a different strategy, such as one starting from a chiral aldehyde like Garner's aldehyde, followed by stereoselective olefination and dihydroxylation, can be employed to set the trans relationship between the substituents.

Stereoretentive Methylation

With the four stereoisomers of the hydroxy-pyrrolidine in hand, the final step is the methylation of the hydroxyl group. It is crucial that this step proceeds with retention of configuration at the C4 stereocenter to avoid epimerization and ensure the stereochemical integrity of the final product. A widely used and reliable method for such a transformation is the Williamson ether synthesis under mild basic conditions.

Experimental Protocol: Stereoretentive O-Methylation

-

Dissolution: Dissolve one equivalent of the respective tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate stereoisomer in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Cool the solution to 0 °C and add 1.1 equivalents of a mild base, such as sodium hydride (NaH, 60% dispersion in mineral oil). The choice of a non-nucleophilic base is critical to prevent side reactions.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the hydroxyl group.

-

Methylation: Add 1.2 equivalents of a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired stereoisomer of this compound.

This protocol, when applied to each of the four hydroxy precursors, will yield the corresponding four stereoisomers of the target methoxy compound.

Separation and Purification of Stereoisomers

While stereoselective synthesis aims to produce a single stereoisomer, the separation of stereoisomers is often necessary for purification and for the analysis of stereochemical purity. Chiral chromatography is the most powerful technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Both chiral HPLC and SFC are invaluable tools for the analytical and preparative separation of enantiomers and diastereomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds.[5] SFC has gained prominence as a "greener" and often faster alternative to HPLC for chiral separations.[5][6][7]

Table 1: Proposed Chiral Separation Methodologies

| Parameter | Chiral HPLC | Chiral SFC |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Cellulose or Amylose-based (e.g., Chiralpak® IC) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Supercritical CO₂/Methanol with a basic additive (e.g., isopropylamine) |

| Detection | UV-Vis (if derivatized) or Mass Spectrometry (MS) | UV-Vis or Mass Spectrometry (MS) |

| Rationale | The non-polar mobile phase and the chiral stationary phase create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The basic additive improves peak shape for the amine-containing analytes. | SFC offers faster separations and reduced solvent consumption. The principle of chiral recognition on the CSP is similar to HPLC. |

Experimental Protocol: Chiral SFC Method Development

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, ID, IE, IF) with a standard mobile phase, such as 80:20 CO₂/Methanol with 0.1% isopropylamine.

-

Modifier Optimization: Once a column showing initial separation is identified, optimize the percentage of the organic modifier (e.g., methanol, ethanol, isopropanol) to improve resolution.

-

Additive Optimization: Evaluate the effect of different basic additives (e.g., diethylamine, triethylamine) and their concentration on peak shape and resolution.

-

Temperature and Pressure Optimization: Investigate the effect of column temperature and back pressure on the separation.

-

Method Validation: Once an optimal method is developed, validate it for specificity, linearity, accuracy, and precision according to established guidelines.

Figure 2: A typical workflow for the chiral separation of the four stereoisomers.

Spectroscopic Characterization

Unambiguous characterization of each stereoisomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure and relative stereochemistry of the diastereomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H NMR spectra of the cis and trans diastereomers are expected to be different due to the different spatial orientations of the substituents on the pyrrolidine ring.

Key Diagnostic NMR Features:

-

Coupling Constants (³JHH): The vicinal coupling constants between the protons at C3 and C4 (H3 and H4) are particularly informative. For a five-membered ring, a larger coupling constant is generally observed for trans protons (dihedral angle approaching 180°), while a smaller coupling constant is expected for cis protons (dihedral angle approaching 0° or 120° depending on the pucker).[8]

-

Chemical Shifts: The chemical shifts of H3, H4, and the protons on the adjacent carbons will be influenced by the relative stereochemistry of the amino and methoxy groups due to anisotropic effects.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrrolidine ring, particularly C3 and C4, will also differ between the diastereomers.

Table 2: Predicted ¹H NMR Characteristics for Distinguishing cis and trans Diastereomers

| Diastereomer | Relative Stereochemistry | Predicted ³J(H3, H4) | Predicted Chemical Shift Differences |

| cis | (3R,4S) / (3S,4R) | Smaller (e.g., 3-6 Hz) | Distinct chemical shifts for H3 and H4 compared to the trans isomer. |

| trans | (3R,4R) / (3S,4S) | Larger (e.g., 6-9 Hz) | Different chemical shifts for H3 and H4 compared to the cis isomer. |

It is important to note that the exact values will depend on the solvent and the specific conformation of the pyrrolidine ring. Two-dimensional NMR techniques, such as COSY, HSQC, and NOESY, will be invaluable for the complete assignment of all proton and carbon signals and for confirming the through-space proximity of protons to further solidify the stereochemical assignment.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of each purified stereoisomer. The fragmentation pattern in the tandem mass spectrum (MS/MS) can also provide structural information, although it is unlikely to differentiate between stereoisomers.

Conclusion

The stereoisomers of this compound represent a valuable set of building blocks for the synthesis of novel therapeutic agents. A thorough understanding of their stereoselective synthesis, chromatographic separation, and spectroscopic characterization is essential for their effective application in drug discovery programs. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently work with these important chiral molecules. The ability to access and definitively characterize each stereoisomer will enable the exploration of structure-activity relationships with a high degree of precision, ultimately contributing to the development of safer and more effective medicines.

References

-

Rozing, G. P., de Koning, H., & Huisman, H. O. (1981). Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. Recueil des Travaux Chimiques des Pays-Bas, 100(10), 359–368. [Link]

-

Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

-

Ojima, I., et al. (1995). Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. The Journal of Organic Chemistry, 60(23), 7584-7588. [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

Beausoleil, E., et al. (2007). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 72(18), 6797-6806. [Link]

-

Chinese Journal of Chemistry. (2004). Diastereoselective synthesis of chiral pyrrolidine and piperidine ring systems. [Link]

-

Sardella, R., et al. (2015). Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism. Analytica Chimica Acta, 887, 183-193. [Link]

-

Preprints.org. (2023). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Google Patents. (2015). CN104910038A - 3-Amino-4-methoxy acetanilide (II)

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

-

National Institutes of Health. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

-

ResearchGate. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

-

Organic Syntheses. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. [Link]

-

ResearchGate. (1981). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. [Link]

-

LCGC North America. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

-

ResearchGate. (1995). Comparative study on separation of diastereomers by HPLC. [Link]

-

ResearchGate. (2014). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. [Link]

-

National Institutes of Health. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

-

PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. [Link]

-

ResearchGate. (2014). A highly atom economic, chemo-, regio- and stereoselective synthesis, and discovery of spiro-pyrido-pyrrolizines and pyrrolidines as antimycobacterial agents. [Link]

-

National Institutes of Health. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

-

National Institutes of Health. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

-

Synfacts. (2005). Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. [Link]

- Google Patents. (2019).

-

Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

-

YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. [Link]

-

Biochemistry. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. [Link]

-

National Institutes of Health. (2016). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

-

Digital Commons @ Cal Poly. (2005). Preparation of 2S,3S-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids[v1] | Preprints.org [preprints.org]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a valuable saturated heterocyclic building block in medicinal chemistry, prized for the synthetic versatility offered by its distinct functional groups. Unambiguous structural confirmation and purity assessment are paramount in drug development, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.[1][2] This in-depth guide provides a detailed analysis of the ¹H NMR spectrum of this compound. We will dissect the rationale behind chemical shifts, explore the intricacies of spin-spin coupling within the pyrrolidine ring, and present a validated protocol for data acquisition. This document is designed to serve as a practical reference for scientists, enhancing both the accuracy of spectral interpretation and the confidence in structural assignments.

Introduction: The Structural Significance of a Versatile Building Block

In the landscape of modern drug discovery, small molecule scaffolds that offer precise three-dimensional arrangements of functional groups are indispensable. This compound fits this description perfectly. The pyrrolidine core provides a robust, non-aromatic framework, while the three distinct functional groups—a Boc-protected secondary amine, a primary amine, and a methoxy ether—allow for sequential and regioselective chemical modifications.

Given its role as a critical intermediate, verifying its structure with high fidelity is a non-negotiable step in any synthetic sequence. ¹H NMR spectroscopy is the most powerful technique for this, providing detailed information about the electronic environment of every proton in the molecule, as well as their spatial relationships through spin-spin coupling.[1][3] An accurate interpretation of the ¹H NMR spectrum not only confirms the molecular structure but also provides insights into the relative stereochemistry of the substituents, which can be critical for biological activity.

Molecular Structure and Predicted Proton Environments

To interpret a spectrum, one must first understand the molecule's structure and the unique electronic environments of its protons. The structure of this compound, with protons systematically labeled for discussion, is shown below. This guide will focus on the trans isomer, as it is a commonly available stereoisomer.

-

Boc Group (-C(CH₃)₃): These nine protons are chemically equivalent due to rapid rotation around the single bonds. They are shielded and should appear as a sharp, intense singlet far upfield.

-

Methoxy Group (-OCH₃): These three protons are also equivalent. Attached to an electronegative oxygen atom, they are deshielded relative to alkanes and will appear as a sharp singlet.[4]

-

Amino Group (-NH₂): The chemical shift of these two protons can be highly variable and the signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water in the solvent.[5][6]

-

Pyrrolidine Ring Protons (H2, H3, H4, H5): This is the most complex region of the spectrum.

-

H3 and H4: These methine protons are each adjacent to electronegative atoms (N and O, respectively), shifting them downfield. Their multiplicity will depend on coupling to each other and to the adjacent methylene protons.

-

H2 and H5: These methylene protons are adjacent to the ring nitrogen. The presence of substituents on the ring makes the two protons on each methylene group diastereotopic, meaning they are chemically non-equivalent and can couple to each other.[7] Their signals are expected to be complex multiplets. The Boc group's presence significantly influences the chemical shifts of adjacent protons (H2 and H5).

-

¹H NMR Spectrum: A Detailed Signal Analysis

The following table summarizes the expected ¹H NMR spectral data for trans-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate in a standard solvent like deuterochloroform (CDCl₃).

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| A | ~ 1.46 | 9H | Singlet (s) | C(CH ₃)₃ (Boc) |

| B | ~ 1.75 | 2H | Broad Singlet (br s) | NH ₂ |

| C | ~ 2.95 - 3.75 | 5H | Multiplet (m) | Ring Protons: H 2, H 3, H 4, H 5 |

| D | ~ 3.34 | 3H | Singlet (s) | OCH ₃ |

Rationale and In-Depth Interpretation

-

Signal A (Boc Group, δ ~1.46): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet with a large integral value. Its upfield position is characteristic of shielded alkyl protons, and this signal is an unmistakable hallmark of the Boc protecting group.[8]

-

Signal B (Amine Protons, δ ~1.75): The primary amine protons typically appear as a broad signal due to nitrogen's quadrupolar moment and chemical exchange.[6] The integration value of 2H confirms its assignment. This peak's position can shift depending on solvent, concentration, and temperature. A deuterium oxide (D₂O) shake experiment would cause this signal to disappear, confirming its identity as labile N-H protons.

-

Signal D (Methoxy Protons, δ ~3.34): The three equivalent protons of the methoxy group appear as a sharp singlet. Their position around 3.3-3.4 ppm is a standard chemical shift for protons on a carbon attached to an ether oxygen, deshielded by the electronegative atom.[9][10]

-

Signal C (Pyrrolidine Ring Protons, δ ~2.95 - 3.75): This complex multiplet represents the five protons on the pyrrolidine ring. The significant overlap of signals from H2, H3, H4, and H5 makes definitive assignment from a 1D spectrum alone challenging.

-

Electronegativity Effects: The protons are all attached to carbons alpha to heteroatoms (N or O), which deshields them and shifts their signals downfield into this region.[10]

-

Diastereotopicity: The chiral centers at C3 and C4 render the geminal protons at C2 (H2a/H2b) and C5 (H5a/H5b) diastereotopic.[7] This means they have different chemical environments and will have different chemical shifts. They will also exhibit geminal coupling to each other, further complicating the signal.

-

Stereochemistry: In the trans configuration, the coupling constant between H3 and H4 (J₃,₄) is typically small (around 2-5 Hz). A cis configuration would result in a larger coupling constant (typically 5-8 Hz). This fine structure, if resolvable, is key to confirming the relative stereochemistry.

-

Due to this complexity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended for the unambiguous assignment of each specific ring proton.[11][12]

Experimental Protocol and Workflow

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.[13]

Recommended ¹H NMR Acquisition Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D). Ensure the solvent choice is compatible with the sample's solubility.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[14]

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion, especially for the complex ring proton region.[15]

-

Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.[14]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A sufficient delay is crucial for accurate integration, especially for protons with long relaxation times.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze chemical shifts and coupling constants.

-

Visualization of Methodologies

The following diagrams illustrate the logical workflow for both data acquisition and spectral interpretation.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Caption: Logical process for deducing molecular structure from ¹H NMR data.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The characteristic singlets for the Boc and methoxy groups are easily identified, serving as reliable markers for the presence of these functionalities. The complex multiplet corresponding to the five pyrrolidine ring protons, while challenging to fully resolve in a 1D spectrum, confirms the presence of the core scaffold. For absolute certainty in assignment and stereochemical confirmation, this guide strongly advocates for the use of 2D NMR techniques. By following the detailed analytical approach and experimental protocols outlined herein, researchers can confidently verify the structure and purity of this key synthetic intermediate, ensuring the integrity of their drug development pipeline.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11229445, tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate." PubChem, [Link]. Accessed January 25, 2026.

-

Chemistry LibreTexts. "NMR Spectroscopy." Chemistry LibreTexts, 2022, [Link]. Accessed January 25, 2026.

-

C-CART. "GOOD LAB PRACTICE-NMR." University of Ottawa, [Link]. Accessed January 25, 2026.

-

Wiley-VCH. "1-Boc-pyrrolidine - SpectraBase." SpectraBase, [Link]. Accessed January 25, 2026.

-

Ashenhurst, J. "NMR Chemical Shift Values Table." Chemistry Steps, [Link]. Accessed January 25, 2026.

-

Breitmaier, E. "Structure Elucidation By NMR In Organic Chemistry: A Practical Guide." Dr. B. B. Hegde First Grade College, Kundapura, [Link]. Accessed January 25, 2026.

-

University of Colorado Boulder. "Spectroscopy Problems." Organic Chemistry at CU Boulder, [Link]. Accessed January 25, 2026.

-

ResearchGate. "Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...)." ResearchGate, [Link]. Accessed January 25, 2026.

-

Oregon State University. "1H NMR Chemical Shift." Oregon State University, [Link]. Accessed January 25, 2026.

-

UCLA Department of Chemistry and Biochemistry. "WebSpectra - Problems in NMR and IR Spectroscopy." UCLA, [Link]. Accessed January 25, 2026.

-

Journal of Chemical and Pharmaceutical Sciences. "1HNMR spectrometry in structural elucidation of organic compounds." Journal of Chemical and Pharmaceutical Sciences, 2017, [Link]. Accessed January 25, 2026.

-

University of Bath. "How to Prepare and Run a NMR Sample." YouTube, 2017, [Link]. Accessed January 25, 2026.

-

Agrawal, P. K. "Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds." ResearchGate, 2011, [Link]. Accessed January 25, 2026.

-

University of Wisconsin-Platteville. "Typical Proton NMR Chemical Shifts." University of Wisconsin-Platteville, [Link]. Accessed January 25, 2026.

-

Chemistry Steps. "NMR Spectroscopy Practice Problems." Chemistry Steps, [Link]. Accessed January 25, 2026.

-

The Royal Society of Chemistry. "Facile Access to α-Aryl Substituted Pyrrolidines." The Royal Society of Chemistry, [Link]. Accessed January 25, 2026.

-

Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts, 2024, [Link]. Accessed January 25, 2026.

-

ScienceDirect. "1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes." ScienceDirect, [Link]. Accessed January 25, 2026.

-

ResearchGate. "Identification and structure elucidation by NMR spectroscopy." ResearchGate, 2020, [Link]. Accessed January 25, 2026.

-

Mestrelab Research. "NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems." Mestrelab Research, 2024, [Link]. Accessed January 25, 2026.

-

National Institutes of Health. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." PMC, [Link]. Accessed January 25, 2026.

-

Pharmaffiliates. "Ethyl (1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate." Pharmaffiliates, [Link]. Accessed January 25, 2026.

-

ResearchGate. "SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES." ResearchGate, 2018, [Link]. Accessed January 25, 2026.

- Google Patents. "A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

Sources

- 1. jchps.com [jchps.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. bbhegdecollege.com [bbhegdecollege.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. NMR Spectroscopy Practice Problems [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. mun.ca [mun.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

13C NMR analysis of tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

An In-Depth Technical Guide to the ¹³C NMR Analysis of tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. As a key building block in medicinal chemistry, understanding the structural nuances of this molecule is paramount. This document, intended for researchers and drug development professionals, offers a detailed protocol for sample preparation, spectral acquisition, and in-depth analysis of the ¹³C NMR spectrum. It combines theoretical predictions with practical insights to facilitate the unambiguous structural elucidation of this important synthetic intermediate.

Introduction: The Significance of Structural Verification

This compound is a chiral pyrrolidine derivative incorporating a Boc-protecting group, an amino moiety, and a methoxy group. These functionalities make it a versatile scaffold in the synthesis of complex nitrogen-containing compounds with potential therapeutic applications. Accurate and thorough characterization of this intermediate is a critical checkpoint in any synthetic route to ensure the desired stereochemistry and connectivity, thereby preventing costly downstream failures.

¹³C NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon framework.[1] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[2] The chemical shift of each peak is highly sensitive to the local electronic environment, offering a distinct fingerprint of the molecule's structure.[3]

This guide will walk through the complete workflow for the ¹³C NMR analysis of the title compound, from sample preparation to final spectral interpretation.

Molecular Structure and Predicted ¹³C NMR Resonances

A thorough analysis of the ¹³C NMR spectrum begins with a clear understanding of the molecule's structure and the expected chemical shifts for each carbon atom. The structure of this compound contains ten unique carbon environments.

Caption: Molecular structure of this compound.

Predicted Chemical Shifts

The expected chemical shifts for each carbon are estimated based on typical values for similar functional groups and substitution patterns.[3][4] Density Functional Theory (DFT) calculations can also be employed for more accurate predictions.[5]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Boc C=O | 154-156 | The carbonyl carbon of a carbamate typically appears in this region.[6] |

| Boc Quaternary C | 79-82 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[7] |

| Boc CH₃ | 28-29 | The three equivalent methyl carbons of the tert-butyl group are in a typical alkane region.[8] |

| C4 (CH-O) | 75-80 | This carbon is significantly deshielded due to the directly attached electronegative oxygen of the methoxy group. |

| C3 (CH-N) | 55-60 | The carbon bearing the amino group is deshielded, but to a lesser extent than the carbon attached to oxygen. |

| OCH₃ | 56-59 | The methoxy carbon chemical shift is characteristic and typically falls in this range.[9][10] |

| C5 (N-CH₂) | 48-52 | This methylene carbon is adjacent to the nitrogen of the pyrrolidine ring. |

| C2 (N-CH₂) | 45-50 | Similar to C5, this methylene carbon is adjacent to the nitrogen. The specific chemical shift will depend on the stereochemistry relative to the substituents. |

Note: The exact chemical shifts can vary depending on the solvent and the stereoisomer being analyzed.

Experimental Protocol: A Self-Validating System

The quality of the ¹³C NMR spectrum is highly dependent on proper sample preparation and the choice of acquisition parameters.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts.

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.[6]

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended.[11] Higher concentrations can improve the signal-to-noise ratio for a given acquisition time.

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Caption: Logical workflow for spectral assignment using DEPT.

Advanced 2D NMR Techniques

For complete and unambiguous assignment, especially in cases of complex stereoisomers or unexpected chemical shift overlap, 2D NMR techniques are employed. [12]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It provides a powerful tool for confirming the assignments made with DEPT and linking the ¹³C and ¹H NMR spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the Boc carbonyl carbon should show a correlation to the protons on C2 and C5.

Conclusion

The ¹³C NMR analysis of this compound is a critical step in its characterization. By following a systematic approach that includes careful sample preparation, optimized spectral acquisition, and the use of advanced techniques like DEPT and 2D NMR, researchers can confidently elucidate and verify the structure of this important synthetic building block. This guide provides the foundational knowledge and practical steps necessary to achieve accurate and reliable results, ensuring the integrity of subsequent research and development efforts.

References

-

Fujiwara, H., & Sasaki, Y. (2011). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 16(8), 6423-6443. [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

Tiedemann, N. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Di Tommaso, S., & Sebastiani, D. (2005). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 109(24), 5491-5497. [Link]

-

ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

-

University of Missouri. (2020, May 4). Optimized Default 13C Parameters. [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). [Link]

-

Exarchou, V., & Gerothanassis, I. P. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In NMR in Pharmaceutical Science. Royal Society of Chemistry. [Link]

-

Supporting Information. (n.d.). [Link]

-

Zarytov, D. N., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 939-947. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Das, P. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

-

Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Zarytov, D. N., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Journal of Chemical Education. (n.d.). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

InfoSheet: NMR sample preparation. (n.d.). [Link]

-

ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the.... [Link]

-

Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

-

Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Molecular Modeling of the Tert-Butyl Hydroperoxide NMR ¹H and ¹³C Spectra. (2016, September 15). [Link]

-

Chemsrc. (2025, September 12). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. [Link]

Sources

- 1. anuchem.weebly.com [anuchem.weebly.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a key building block in contemporary drug discovery. Addressed to researchers, scientists, and professionals in pharmaceutical development, this document moves beyond a simple recitation of methods. It delves into the causal relationships between molecular structure and mass spectrometric behavior, offering field-proven insights into method development, spectral interpretation, and the strategic use of advanced fragmentation techniques. We will explore the nuanced interplay of the N-Boc protecting group, the pyrrolidine core, and its substituents, providing a self-validating framework for robust analytical characterization.

Introduction: The Analytical Challenge

This compound presents a unique set of challenges and opportunities in mass spectrometric analysis. Its structure incorporates several key functional groups—a labile tert-butyloxycarbonyl (Boc) protecting group, a basic pyrrolidine ring, a primary amine, and a methoxy group—each with distinct and predictable fragmentation behaviors. Understanding these behaviors is paramount for unambiguous structure confirmation, impurity profiling, and metabolite identification. This guide will provide the foundational principles and practical protocols to navigate the analytical landscape of this important molecule.

The primary analytical technique for such a polar, non-volatile compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), most commonly employing Electrospray Ionization (ESI).[] Our discussion will be centered on ESI in the positive ion mode, given the presence of basic nitrogen atoms that are readily protonated.

Predicted Molecular Ion and Isotopic Profile

Before delving into fragmentation, it is crucial to establish the expected mass-to-charge ratio (m/z) for the intact molecule. High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of an unknown compound from accurate mass measurements.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | Derived from structure |

| Monoisotopic Mass | 216.1474 u | Calculated |

| Predicted [M+H]⁺ Ion | 217.1547 m/z | Calculated |

| Common Adducts | [M+Na]⁺ at 239.1366 m/z[M+K]⁺ at 255.0925 m/z | [4][5] |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Experimental Workflow: A Self-Validating System

A robust analytical method is one that is both reproducible and provides unambiguous results. The following workflow is designed to achieve this for the target analyte.

Caption: High-level LC-MS workflow for the analysis of the target analyte.

Sample Preparation Protocol

For a polar analyte like this compound, a straightforward "dilute and shoot" method is often sufficient and minimizes sample manipulation.[6]

-

Solvent Selection: Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid) to a final concentration of ~10 µg/mL.[7] Formic acid is used as a mobile phase modifier to promote protonation of the analyte.

-

Filtration: Filter the final solution through a 0.2 µm PTFE syringe filter to remove any particulates that could clog the LC system.[8]

Liquid Chromatography Method

The goal of the LC separation is to deliver a pure, stable stream of the analyte to the mass spectrometer. Given the polar nature of the compound, Aqueous Normal Phase (ANP) chromatography on a silica hydride-based column is an excellent choice.[9]

| Parameter | Recommended Condition | Rationale |

| Column | Silica Hydride, 2.1 x 100 mm, 3.5 µm | Provides good retention for polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component. |

| Gradient | 95% B to 50% B over 10 minutes | To elute the polar analyte with good peak shape. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Injection Volume | 2 µL | To avoid overloading the column. |

Mass Spectrometry Parameters

Optimization of ESI source parameters is critical, especially for a molecule with a labile Boc group.[10]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The two nitrogen atoms are basic and readily protonated. |

| Capillary Voltage | 3.0 - 3.5 kV | A lower voltage can help minimize in-source fragmentation.[11] |

| Cone/Fragmentor Voltage | 20-40 V (for MS1) | Low setting to preserve the molecular ion. |

| Gas Flow (N₂) | Instrument dependent | To aid in desolvation. |

| Gas Temperature | 300 - 350 °C | To ensure complete desolvation without thermal degradation. |

Interpreting the Mass Spectrum: A Predictive Approach

The fragmentation of the protonated molecule ([M+H]⁺, m/z 217.15) can be predicted by considering the lability of its functional groups. The molecule has several potential sites for fragmentation, and the observed spectrum will be a composite of these pathways.[12][13]

The Dominant Fragmentation Pathways

The most likely fragmentation pathways involve the highly labile N-Boc group and the pyrrolidine ring.

Caption: Predicted major fragmentation pathways for the target analyte.

-

Loss of the entire Boc group (-100 Da): This involves the cleavage of the N-C(O) bond, resulting in the protonated 3-amino-4-methoxypyrrolidine. This is a very common fragmentation for N-Boc protected amines.

-

[M+H - 100.05]⁺ → m/z 117.10

-

-

Loss of isobutylene (-56 Da): A characteristic fragmentation of the tert-butyl group, often proceeding through a rearrangement, to form a carbamic acid intermediate.[14]

-

[M+H - 56.06]⁺ → m/z 161.09

-

-

Subsequent loss of CO₂ (-44 Da): The carbamic acid intermediate formed from the loss of isobutylene is unstable and readily loses carbon dioxide. This pathway also leads to the fragment at m/z 117.10.

-

[161.09 - 43.99]⁺ → m/z 117.10

-

Pyrrolidine Ring and Substituent Fragmentations

Fragmentation of the pyrrolidine ring itself is also expected. The presence of the methoxy and amino groups will direct the fragmentation.[15][16]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines.[16] This can lead to various ring-opened fragments.

-

Loss of Methanol (-32 Da): The methoxy group can be lost as methanol, particularly if a proton is transferred to the oxygen atom.

-

[M+H - 32.03]⁺ → m/z 185.13

-

Advanced Technique: Strategic Use of In-Source Fragmentation

A significant challenge in the MS/MS analysis of pyrrolidine-containing compounds is that the basic pyrrolidine nitrogen can preferentially sequester the proton.[17] This can lead to a single, dominant fragment corresponding to the pyrrolidine ring, providing little information about the rest of the molecule.

A powerful strategy to overcome this is the intentional use of in-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID).[18][19]

Caption: Comparison of standard MS/MS with an in-source fragmentation workflow.

In-Source Fragmentation Protocol

-

Optimize Cone Voltage: While infusing the sample, gradually increase the cone (or fragmentor) voltage. Observe the intensity of the [M+H]⁺ ion (m/z 217.15) decrease, while the intensity of the in-source fragment, specifically the ion corresponding to the loss of the Boc group (m/z 117.10), increases. Find a voltage that produces a strong signal for the m/z 117.10 ion.

-

MS/MS on the In-Source Fragment: Set up a tandem MS experiment where the precursor ion selected in the first mass analyzer (Q1) is the in-source generated fragment (m/z 117.10).

-

Acquire Data: Fragment this ion using collision-induced dissociation (CID) in the collision cell (Q2) and scan the resulting product ions in the final mass analyzer (Q3).

This approach effectively "removes" the labile Boc group before the main fragmentation event, allowing the collision energy to be focused on the more informative pyrrolidine core and its substituents. This yields a much richer fragment ion spectrum, enabling a more confident structural elucidation.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task that requires a deep understanding of the molecule's chemical properties. By employing a systematic workflow encompassing optimized sample preparation, appropriate liquid chromatography, and strategic mass spectrometry, a wealth of structural information can be obtained. The lability of the N-Boc group, while a potential challenge, can be leveraged through techniques like in-source fragmentation to enhance the structural detail obtained from tandem mass spectrometry. This guide provides the theoretical framework and practical protocols for researchers to confidently and accurately characterize this and similar molecules, ensuring data integrity and accelerating the pace of drug discovery and development.

References

-

Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086-1098. [Link]

-

Crittenden, C. M., & Ochoa, J. L. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab. [Link]

-

Holčapek, M., & Jirásko, R. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Analytical and Bioanalytical Chemistry, 411(29), 7647-7663. [Link]

-

Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]

-

LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

-

Waters. (n.d.). What are common adducts in ESI mass spectrometry?[Link]

-

Zhang, H., Guo, X., & Cui, H. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2417-2427. [Link]

Sources

- 2. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. acdlabs.com [acdlabs.com]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. lcms.cz [lcms.cz]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. whitman.edu [whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In-source fragmentation [jeolusa.com]

Role of substituted pyrrolidines in medicinal chemistry

An In-Depth Technical Guide to the Role of Substituted Pyrrolidines in Medicinal Chemistry

Abstract

The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its status as a "privileged scaffold".[1][2] This guide provides an in-depth exploration of the multifaceted role of substituted pyrrolidines in drug discovery and development. We will dissect the unique structural and physicochemical properties that make this moiety so valuable, delve into the strategic synthetic methodologies for its incorporation, and examine its application across diverse therapeutic areas through illustrative case studies. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field, but a practical, experience-driven perspective on leveraging the pyrrolidine core for the design of next-generation therapeutics.

The Pyrrolidine Scaffold: A Privileged Foundation for Drug Design

The enduring interest in the pyrrolidine ring is not accidental; it stems from a unique combination of properties that medicinal chemists can expertly manipulate to achieve desired pharmacological profiles.[3][4] Unlike aromatic rings which are planar, the sp³-hybridized nature of the pyrrolidine ring confers a non-planar, puckered three-dimensional geometry.[3] This inherent three-dimensionality is crucial for exploring the complex topography of biological targets.

Key Physicochemical & Structural Advantages:

-

Three-Dimensionality and "Pseudorotation": The saturated five-membered ring is not rigid. It undergoes a low-energy conformational interconversion known as "pseudorotation," allowing it to adopt various envelope and twist conformations. The specific conformation can be controlled or "locked" by the strategic placement of substituents. This conformational control is a powerful tool for optimizing ligand-receptor interactions and improving binding affinity and selectivity.[3]

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can significantly enhance the aqueous solubility of a drug candidate, a critical parameter for bioavailability.[5][6] The nitrogen atom can act as a hydrogen bond acceptor, and if unsubstituted (N-H), as a hydrogen bond donor, facilitating interactions with biological targets.[5]

-

Chiral Scaffold: The pyrrolidine ring contains multiple potential stereocenters. This allows for the creation of stereochemically complex molecules where the precise spatial arrangement of substituents is critical for biological activity. Nature itself provides a prime example with the essential amino acid L-proline, a fundamental building block of proteins.[7]

-

Versatile Synthetic Handle: The pyrrolidine nitrogen is nucleophilic, making it a convenient point for substitution and elaboration of the molecular structure. In fact, a high percentage of FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position.[3]

Strategic Synthesis of Substituted Pyrrolidines

The method chosen for synthesizing a substituted pyrrolidine is a critical decision driven by the desired substitution pattern, stereochemistry, and scalability. Broadly, these strategies can be categorized into two main approaches: the functionalization of existing chiral building blocks or the de novo construction of the ring.

Approach 1: Functionalization of the Chiral Pool

This is the most common and often most efficient method for producing optically pure pyrrolidine derivatives.[7] The rationale is straightforward: leverage the readily available and stereochemically defined pyrrolidine rings found in nature.

Causality Behind the Approach: By starting with inexpensive, enantiomerically pure materials like L-proline or 4-hydroxy-L-proline, complex stereochemical challenges are circumvented from the outset. This ensures the production of a single desired stereoisomer, which is a regulatory requirement for most modern pharmaceuticals.[7]

Key Starting Materials:

-

L-Proline and (S)-Prolinol: L-proline, an essential amino acid, is a frequent starting point. Its carboxylic acid can be reduced to the corresponding alcohol, (S)-prolinol, which is a versatile intermediate for many drugs.[7]

-

4-Hydroxy-L-proline: This derivative provides an additional functional group on the ring, allowing for different substitution patterns, as seen in many antiviral agents.[7]

This protocol describes the reduction of L-proline, a foundational step for the synthesis of numerous pyrrolidine-containing drugs, such as the erectile dysfunction agent Avanafil.[7]

Objective: To reduce the carboxylic acid of L-proline to a primary alcohol with retention of stereochemistry.

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with dry nitrogen.

-

Reagent Preparation: Anhydrous THF (200 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (e.g., 1.2 equivalents) under a nitrogen atmosphere. The suspension is stirred and cooled in an ice bath.

-

Substrate Addition: L-proline (1.0 equivalent) is suspended in anhydrous THF (100 mL) and slowly added to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-